红点霉素

描述

红曲红素是一种天然存在的橙色色素,属于聚酮类化合物。它主要由红曲霉菌属生产,该属以其在传统亚洲发酵食品(如红曲米)中的应用而闻名。

科学研究应用

Anticancer Applications

Rubropunctatin has shown promising results in cancer therapy, particularly through its formulation as a drug delivery system.

Liposomal Drug Carrier Development

A study demonstrated the creation of a Rubropunctatin-loaded liposome (R-Liposome) to enhance its solubility and stability. The liposomal formulation exhibited:

- High Encapsulation Efficiency : 90 ± 3.5%

- Sustained Release : Lower initial release rates compared to free Rubropunctatin, enhancing oral bioavailability.

- Enhanced Anticancer Activity : The R-Liposome significantly promoted apoptosis in cancer cells while maintaining lower toxicity to normal cells compared to traditional chemotherapeutics like taxol .

Mechanism of Action

Rubropunctatin's anticancer mechanism is believed to involve photodynamic therapy, where light irradiation boosts its ability to induce apoptosis in cancer cells. This dual action as both a chemotherapeutic and photodynamic agent positions Rubropunctatin as a novel candidate for cancer treatment .

Antifungal Properties

Rubropunctatin also exhibits notable antifungal activity, making it a candidate for treating fungal infections.

Inhibition of Fungal Growth

Research indicated that Rubropunctatin effectively inhibited the growth of various fungi, showcasing:

- Fungicidal Activity : It disrupts membrane permeability in fungal cells.

- Safety Profile : The pigment extract from Monascus purpureus has been deemed safe in animal models, suggesting potential for clinical applications against invasive fungal infections .

Case Study Insights

In a controlled study, rubropunctatin demonstrated significant inhibition of fungal spore germination and radial growth. This supports its potential use in developing antifungal therapies .

Antioxidant Effects

The antioxidant properties of Rubropunctatin have been substantiated through various studies.

Protective Mechanisms Against Oxidative Stress

Rubropunctatin has been shown to scavenge free radicals effectively:

- DPPH Radical Scavenging : At a concentration of 8 μg/mL, it scavenged 16% of DPPH radicals.

- Superoxide Inhibition : It inhibited superoxide generation by 20% at similar concentrations .

Comparative Efficacy

When compared to standard antioxidants like glutathione and ascorbic acid, rubropunctatin exhibited superior protective effects against protein oxidation induced by metal-catalyzed oxidation processes .

Summary of Findings

The following table summarizes key findings regarding the applications of Rubropunctatin:

作用机制

生化分析

Biochemical Properties

Rubropunctatin is a part of the Monascus pigments, which have proven to be toxic to various human cancer cells . This indicates that Monascus pigments, including Rubropunctatin, are natural non-toxic anti-tumor agents with great potential in the development of cancer-assisted chemotherapy .

Cellular Effects

Rubropunctatin exhibits very strong cancer cell proliferation inhibitory effects . It has been shown to have a higher anti-proliferative effect than other pigments on BGC-823 cells . Moreover, the inhibitory effect of Rubropunctatin is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .

Molecular Mechanism

Rubropunctatin promotes apoptosis . The Rubropunctatin-loaded liposome (R-Liposome) anticancer drug carrier enhances the anticancer activity of Rubropunctatin and encourages the mechanism of Rubropunctatin to promote apoptosis .

Temporal Effects in Laboratory Settings

The carrier improves the photostability, storage, and pH stabilities of Rubropunctatin . The R-Liposome also prolongs the release of Rubropunctatin .

Dosage Effects in Animal Models

In animal models, Rubropunctatin has shown to diminish the tumor volume and reduce the tumor weight . No significant difference was observed on the body weight .

Metabolic Pathways

Rubropunctatin is involved in the metabolic pathways of Monascus pigments . These pigments belong to polyketide compounds and have proven to be toxic to various human cancer cells .

Transport and Distribution

Rubropunctatin is water soluble . The R-Liposome is water soluble, has spherical morphology, great homogeneity, and dispersibility with high encapsulation efficiency and loading rate values .

准备方法

合成路线和反应条件: 红曲红素可以通过红曲霉菌在米等基质上的发酵来合成。发酵过程包括在受控条件下培养红曲霉菌,从而产生包括红曲红素在内的多种色素。发酵条件,如温度、pH 和营养物质的可用性,在决定红曲红素的产量和纯度方面起着至关重要的作用。

工业生产方法: 对于工业规模的生产,红曲红素通常使用有机溶剂从发酵生物质中提取。然后对粗提物进行柱层析等纯化过程,以分离红曲红素。还开发了基于大孔树脂分离的先进技术,以提高红曲红素纯化的效率 .

化学反应分析

反应类型: 红曲红素会发生各种化学反应,包括:

氧化: 红曲红素可以被氧化形成不同的衍生物,这些衍生物可能表现出改变的生物活性。

还原: 还原反应可以改变红曲红素中的官能团,可能导致具有独特性质的新化合物。

取代: 红曲红素可以参与取代反应,其中特定的官能团被其他官能团取代,导致结构多样化的衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 可以根据所需的取代反应使用各种亲核试剂和亲电试剂。

主要形成的产物:

相似化合物的比较

红曲红素通常与其他红曲色素进行比较,例如:

红曲红菌素: 另一种具有类似生物活性的橙色色素,但结构特征不同。

红曲霉素和安卡红素: 红曲霉菌属生产的黄色色素,以其对代谢综合征的益处而闻名。

红曲红胺和红曲红菌胺: 具有不同化学性质和应用的红色色素。

生物活性

Rubropunctatin is a polyketide compound primarily derived from the fermentation of Monascus purpureus, a fungus known for its pigment production. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of rubropunctatin, supported by various studies, data tables, and case studies.

Antimicrobial Activity

Rubropunctatin exhibits significant antimicrobial properties, particularly against various fungal pathogens. A study demonstrated that extracts from Monascus purpureus containing rubropunctatin effectively inhibited the growth of fungi such as Penicillium expansum, Rhizopus stolonifer, and Aspergillus niger. The mechanism of action involves disrupting the cell membrane integrity of these fungi, leading to cell death.

Summary of Antimicrobial Studies

| Fungal Species | Inhibition Mechanism | Reference |

|---|---|---|

| Penicillium expansum | Disruption of cell membrane | |

| Rhizopus stolonifer | Inhibition of spore germination | |

| Aspergillus niger | Membrane potential alteration |

Anticancer Activity

Rubropunctatin has shown promising results in cancer research. It was found to possess a higher anti-proliferative effect on gastric cancer cells (BGC-823) compared to other pigments. Notably, rubropunctatin's efficacy surpasses that of taxol, a common chemotherapeutic agent, while exhibiting lower toxicity towards normal human gastric epithelial cells. Its anticancer effects are attributed to its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated rubropunctatin-loaded liposomes (R-Liposomes) for enhanced delivery and stability. The results indicated:

- Encapsulation Efficiency : 90 ± 3.5%

- Loading Rate : 5.60 ± 2.5%

- Sustained Release : R-Liposomes demonstrated approximately 40% lower release rates than free rubropunctatin in the initial 7 hours.

This formulation improved the photostability and bioavailability of rubropunctatin, making it a potential candidate for dual anti-cancer therapy involving both chemotherapy and photodynamic therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, rubropunctatin exhibits anti-inflammatory effects. It has been shown to reduce inflammatory markers in various models, suggesting potential applications in treating inflammatory diseases .

The biological activities of rubropunctatin can be attributed to several mechanisms:

- Cell Membrane Disruption : As observed in antifungal studies, rubropunctatin alters membrane integrity, leading to cell death.

- Telomerase Inhibition : Its ability to inhibit telomerase activity contributes significantly to its anticancer effects.

- Apoptosis Induction : Rubropunctatin enhances apoptosis in cancer cells when combined with light irradiation, indicating its role as a photodynamic agent .

属性

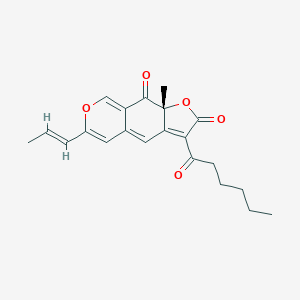

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。